1-Boc-5-Cyano-3-formylindole
Overview
Description
1-Boc-5-cyano-3-formylindole
Scientific Research Applications
Multicomponent Reactions
1-Boc-5-Cyano-3-formylindole is utilized in multicomponent reactions such as the Ugi four-component condensation reaction. This reaction involves ethyl 3-formylindole 2-carboxylate, amines, isocyanide, and (S)-N-boc-alanine or (S)-N-boc-serine, yielding novel dipeptides with an indolyl moiety which exhibit potential biological activity (Shiri et al., 2014).
Synthesis of Anti-HIV Compounds
N-arylsulfonyl-3-formylindoles, synthesized from 3-formylindoles, have shown significant anti-HIV-1 activity. This includes compounds like N-mnitrophenylsulfonyl-3-formylindole, which demonstrated promising antiviral activity (Che et al., 2018).
Formation of Indolyloxazoles
3-Formylindole and its derivatives react to form indolyloxazoles, E-2-(3′-indolyl)-2-tosylethenamines, and N-[2-(3′-indolyl)-1,2-dimethoxy]ethylformamides. This process illustrates the versatility of 3-formylindoles in chemical syntheses (Chakrabarty et al., 2005).
Catalytic Synthesis of Biologically Active Compounds
This compound is used in Rh-catalyzed additions to isatin-derived N-Boc-protected ketimines, producing chiral 3-amino-3-aryloxindoles, significant in biological research (Marques & Burke, 2016).
Ruthenium-Catalyzed Synthesis
Ruthenium-catalyzed synthesis using N-Boc ynamides with azides produces 5-amino-1,2,3-triazole-4-carboxylates, crucial for creating biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Nucleophilic Tele-Substitution
2-Chloro-3-formylindoles undergo a nucleophilic substitution to yield 5-azido-3-cyanoindoles, showing the potential for creating diverse indole derivatives (Pluta et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 5-cyano-3-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUMALLEGSYCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654306 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-93-9 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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